N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-diethoxybenzamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C26H38N4O3 and its molecular weight is 454.615. The purity is usually 95%.
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Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,4-diethoxybenzamide, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N6O4 with a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, a piperazine moiety, and an ethoxy-substituted benzamide core, which are critical for its biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C23H30N6O4 |
Molecular Weight | 454.5 g/mol |
CAS Number | 900006-28-2 |
Melting Point | Not Available |
Boiling Point | Not Available |
Research indicates that compounds with similar structures often exhibit activity as acetylcholinesterase (AChE) inhibitors. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of the dimethylamino group enhances binding affinity to the AChE enzyme, improving inhibitory potency.
Inhibition Studies
In vitro studies have demonstrated that analogs of this compound show potent inhibition against AChE and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values indicate significant activity compared to established inhibitors like rivastigmine.
Table 2: Inhibition Potency Comparison
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio (AChE/BChE) |
---|---|---|---|
This compound | 0.15 ± 0.01 | 0.69 ± 0.05 | 4.6 |
Rivastigmine | 0.25 | 0.45 | 1.8 |
Case Studies
- Neuroprotective Effects : A study published in Materials investigated the neuroprotective effects of similar compounds on neuronal cell lines under oxidative stress conditions. The results showed that compounds with a piperazine ring significantly reduced cell death and oxidative damage.
- Antidepressant Activity : Another study highlighted the potential antidepressant effects of related compounds through modulation of serotonin receptors, suggesting that this compound may also have mood-enhancing properties.
Toxicological Profile
Despite its promising activity, preliminary toxicity assessments indicate that the compound may pose risks to aquatic life and could potentially affect fertility or fetal development based on its chemical structure and reactivity.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O3/c1-6-32-24-13-10-21(18-25(24)33-7-2)26(31)27-19-23(30-16-14-29(5)15-17-30)20-8-11-22(12-9-20)28(3)4/h8-13,18,23H,6-7,14-17,19H2,1-5H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRGFBJFJXAQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.